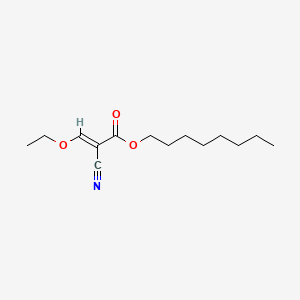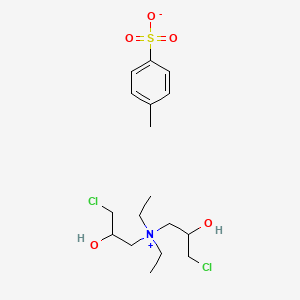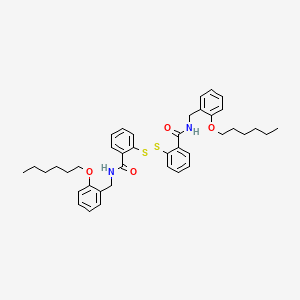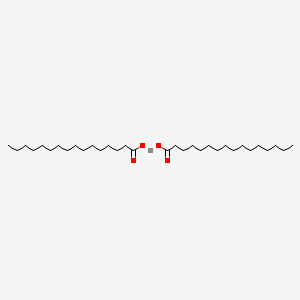
Octyl 2-cyano-3-ethoxy-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-cyano-3-ethoxy-2-propenoate: is a chemical compound with the molecular formula C13H19NO3. It is an ester derived from 2-cyano-3-ethoxy-2-propenoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-ethoxy-2-propenoate typically involves the esterification of 2-cyano-3-ethoxy-2-propenoic acid with octanol. This reaction is catalyzed by an acid, such as p-toluene sulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Octyl 2-cyano-3-ethoxy-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-cyano-3-ethoxy-2-propenoic acid and octanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: 2-cyano-3-ethoxy-2-propenoic acid and octanol.
Reduction: Octyl 2-amino-3-ethoxy-2-propenoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 2-cyano-3-ethoxy-2-propenoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds through reactions such as Michael addition and Knoevenagel condensation .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It also serves as a model substrate for investigating the activity of esterases and lipases .
Medicine: Its ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner .
Industry: In the industrial sector, this compound is used in the formulation of adhesives, coatings, and polymers. Its ability to undergo polymerization reactions makes it valuable in the production of specialty materials .
Mecanismo De Acción
The mechanism of action of Octyl 2-cyano-3-ethoxy-2-propenoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of 2-cyano-3-ethoxy-2-propenoic acid and octanol. The cyano group can undergo further chemical transformations, such as reduction to an amine, which can interact with biological targets .
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-ethoxy-2-propenoate: Similar structure but with an ethyl group instead of an octyl group.
Methyl 2-cyano-3-ethoxy-2-propenoate: Similar structure but with a methyl group instead of an octyl group.
Uniqueness: Octyl 2-cyano-3-ethoxy-2-propenoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interactions with biological systems .
Propiedades
Número CAS |
64845-29-0 |
|---|---|
Fórmula molecular |
C14H23NO3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
octyl (E)-2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-18-14(16)13(11-15)12-17-4-2/h12H,3-10H2,1-2H3/b13-12+ |
Clave InChI |
INVKMHYTHYOYJS-OUKQBFOZSA-N |
SMILES isomérico |
CCCCCCCCOC(=O)/C(=C/OCC)/C#N |
SMILES canónico |
CCCCCCCCOC(=O)C(=COCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)



![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)



![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
